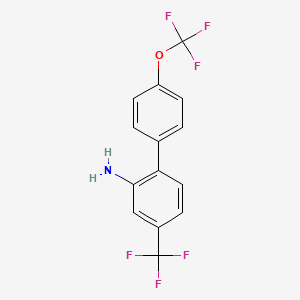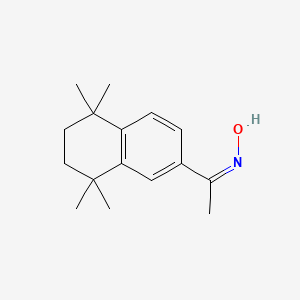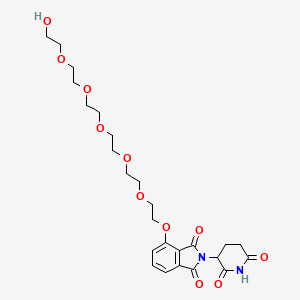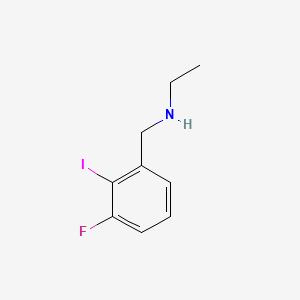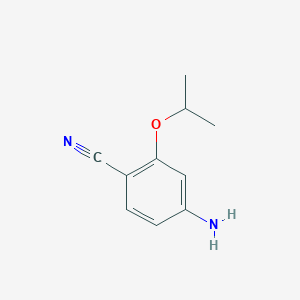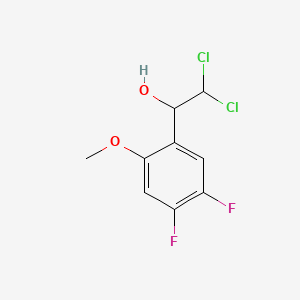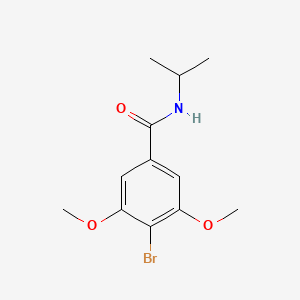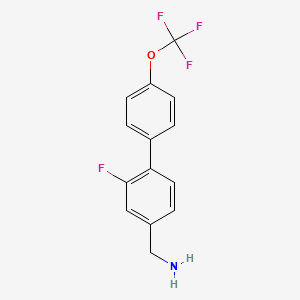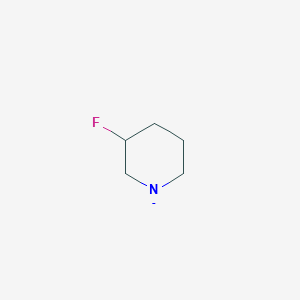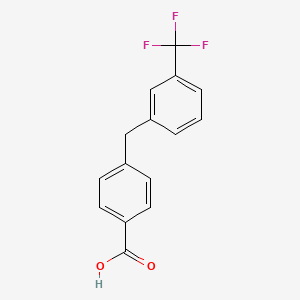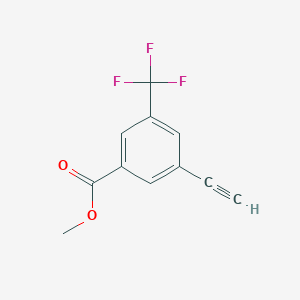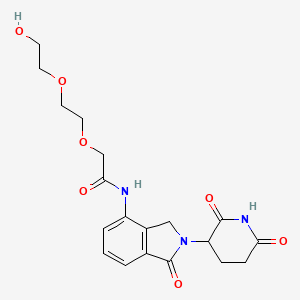
Lenalidomide-acetamido-O-PEG2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-acetamido-O-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating polyethylene glycol (PEG) chains. Lenalidomide itself is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and anti-proliferative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-OH typically involves the following steps:
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine in dimethylformamide.
Cyclization: The resulting compound undergoes cyclization to form the lenalidomide core structure.
PEGylation: Finally, the lenalidomide core is reacted with acetamido-PEG2-OH to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-acetamido-O-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the lenalidomide core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the PEG chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetamido-O-PEG2-OH has a wide range of scientific research applications:
Wirkmechanismus
Lenalidomide-acetamido-O-PEG2-OH exerts its effects through multiple mechanisms:
Immune Modulation: Enhances the release of interleukin-2 and interferon-gamma from activated T cells, inhibits regulatory T cells, and increases natural killer cell-mediated cytotoxicity.
Anti-Angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Anti-Proliferation: Induces cell cycle arrest and apoptosis in malignant cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG2-OH is derived.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability, which are achieved through PEGylation. This modification allows for improved therapeutic efficacy and reduced side effects compared to its parent compound .
Eigenschaften
Molekularformel |
C19H23N3O7 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C19H23N3O7/c23-6-7-28-8-9-29-11-17(25)20-14-3-1-2-12-13(14)10-22(19(12)27)15-4-5-16(24)21-18(15)26/h1-3,15,23H,4-11H2,(H,20,25)(H,21,24,26) |
InChI-Schlüssel |
LHUKEZPSWLWHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


